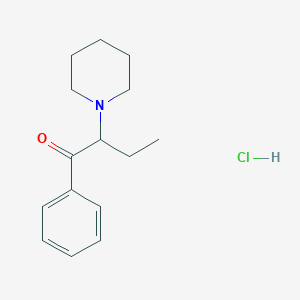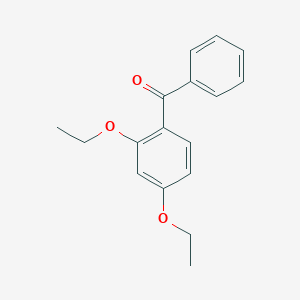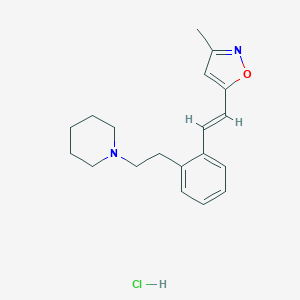
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride, also known as MPEP hydrochloride, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride acts as a selective antagonist of the mGluR5 receptor, which is widely distributed in the central nervous system. It inhibits the activity of this receptor, which is involved in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neuroinflammation.
生化学的および生理学的効果
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride has been shown to modulate the activity of various neurotransmitter systems, including glutamate, dopamine, and GABA. It has also been shown to reduce oxidative stress and inflammation in the brain. In addition, (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
実験室実験の利点と制限
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride has several advantages as a research tool, including its high selectivity for the mGluR5 receptor, its ability to cross the blood-brain barrier, and its favorable safety profile. However, it also has some limitations, including its relatively short half-life and the need for repeated dosing in some experimental paradigms.
将来の方向性
There are several potential future directions for research on (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride. One area of interest is the development of more potent and selective mGluR5 antagonists for therapeutic use. Another area of interest is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including autism spectrum disorders, schizophrenia, and depression. Finally, there is a need for further research on the safety and efficacy of (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride in human clinical trials.
合成法
The synthesis of (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride involves the reaction of 2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethylamine with piperidine hydrochloride in the presence of a base. The reaction yields (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride as a white crystalline powder with a purity of over 99%.
科学的研究の応用
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, Alzheimer's disease, and addiction. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and decrease drug-seeking behavior in animal models.
特性
CAS番号 |
139193-88-7 |
|---|---|
製品名 |
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride |
分子式 |
C19H25ClN2O |
分子量 |
332.9 g/mol |
IUPAC名 |
3-methyl-5-[(E)-2-[2-(2-piperidin-1-ylethyl)phenyl]ethenyl]-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c1-16-15-19(22-20-16)10-9-17-7-3-4-8-18(17)11-14-21-12-5-2-6-13-21;/h3-4,7-10,15H,2,5-6,11-14H2,1H3;1H/b10-9+; |
InChIキー |
YUHXAPRRVWXISL-RRABGKBLSA-N |
異性体SMILES |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2CCN3CCCCC3.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2CCN3CCCCC3.Cl |
正規SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2CCN3CCCCC3.Cl |
同義語 |
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



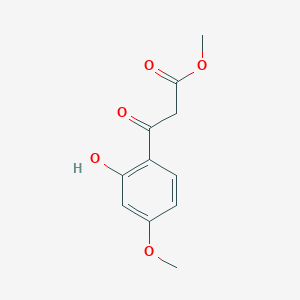
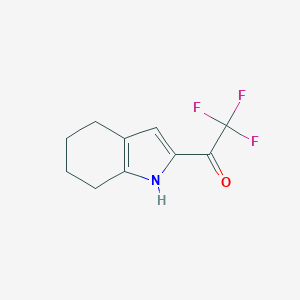
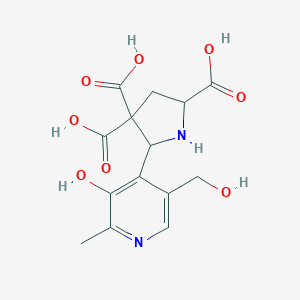
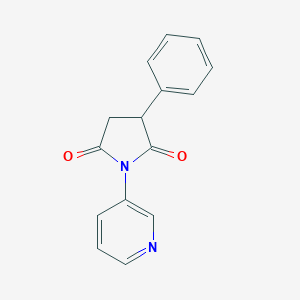
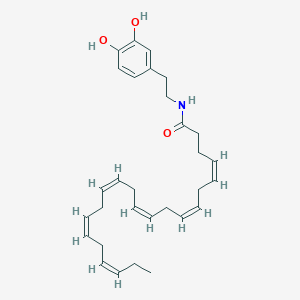
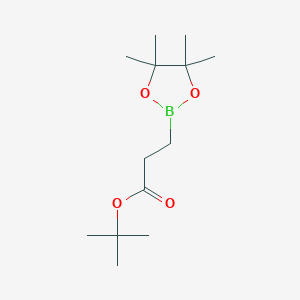
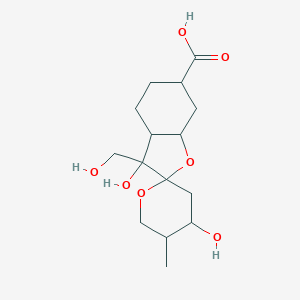
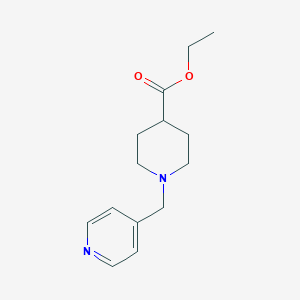
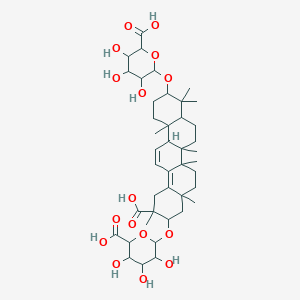
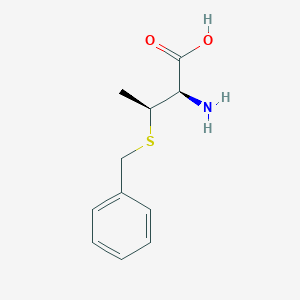
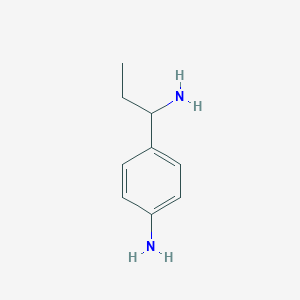
![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)
